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molecular formula C5H12N2 B564433 1-(Trideuteriomethyl)piperazine CAS No. 1093380-08-5

1-(Trideuteriomethyl)piperazine

Cat. No. B564433
M. Wt: 103.183
InChI Key: PVOAHINGSUIXLS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A mixture of 3,5-dibromo-1-methyl-1H-1,2,4-triazole (142 mg, 0.59 mmol), 1-methylpiperazine (62.0 mg, 0.62 mmol), tris(dibenzylideneacetone)dipalladium(0) (81 mg, 0.09 mmol), BINAP (110 mg, 0.18 mmol) and sodium tert-butoxide (113 mg, 1.18 mmol) in toluene (8 ml) was stirred at 100 °C for 1.5hrs. LCMS indicated no desired product formation. Discarded.
Quantity
0.00118 mol
Type
reagent
Reaction Step One
Quantity
0.008 L
Type
solvent
Reaction Step Two
Quantity
0.000619 mol
Type
reactant
Reaction Step Three
Quantity
0.000589 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
731
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00118 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.008 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.000619 mol
Type
reactant
Smiles
CN1CCNCC1
Step Four
Name
Quantity
0.000589 mol
Type
reactant
Smiles
CN1C(=NC(=N1)Br)Br
Step Five
Name
Quantity
0.000177 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
8.84e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C2=NC(=NN2C)Br
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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